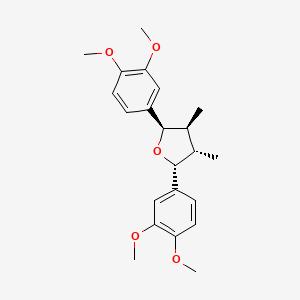
Saucernetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saucernetin is a lignan.
Aplicaciones Científicas De Investigación
Antiproliferative and Differentiation Effects in Leukemia Cells
Saucernetin-7, a dineolignan isolated from Saururus chinensis, has been found to inhibit the proliferation of HL-60 human promyelocytic leukemia cells. It induces G1 phase cell cycle arrest and differentiation of these leukemia cells. This effect is associated with a reduction in the levels of cyclin-dependent kinase (CDK)6 and cyclin D1, and an increase in CDK inhibitor p21CIP1/WAF1 levels, which leads to reduced activity of CDK2 and CDK6 and hypophosphorylation of Rb protein. This process results in differentiation of the leukemia cells into granulocytes and monocytes/macrophages lineage (Seo et al., 2004). This compound-8, another compound isolated from the same plant, has demonstrated similar antiproliferative and differentiation-inducing effects in HL-60 cells (Seo et al., 2004).
Induction of Apoptosis in Leukemia Cells
This compound-7 also induces apoptosis in HL-60 leukemia cells, a process characterized by DNA fragmentation and activation of caspases. This apoptotic effect involves the activation of caspase-3, -8, and -9, Bid cleavage, the mitochondrial translocation of Bax, and cytochrome c release from mitochondria (Choi et al., 2007).
Anti-inflammatory Effects
This compound-7 and this compound-8 have been shown to exhibit potent anti-inflammatory effects. They inhibit LPS-induced nitric oxide and prostaglandin E2 production in macrophage RAW264.7 cells. This effect is attributed to their ability to suppress the expression of iNOS and COX-2 proteins, suggesting their potential use in treating inflammatory conditions (Park et al., 2003).
Inhibition of NF-κB Transcription Factor
Lignans from Saururus chinensis, including this compound, have demonstrated the capability to inhibit NF-κB dependent reporter gene expression. This activity is significant for compounds such as saucerneol D and saucerneol E, but not for this compound, indicating a selective inhibitory effect on the NF-κB pathway, which is crucial in many inflammatory and immune responses (Hwang et al., 2003).
Propiedades
Fórmula molecular |
C22H28O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21+,22+/m0/s1 |
Clave InChI |
JLJAVUZBHSLLJL-HCIHMXRSSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
SMILES canónico |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



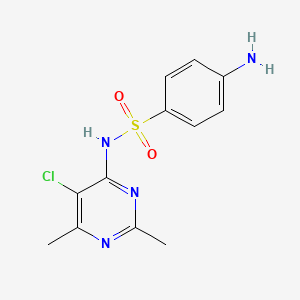

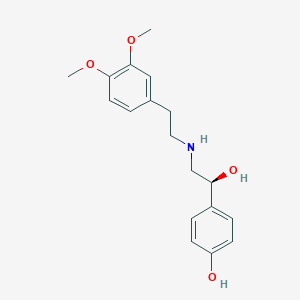
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)

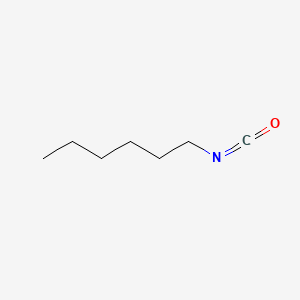
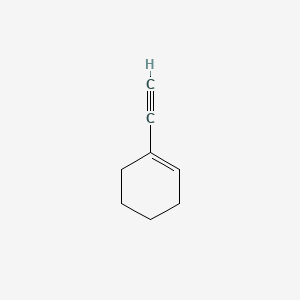
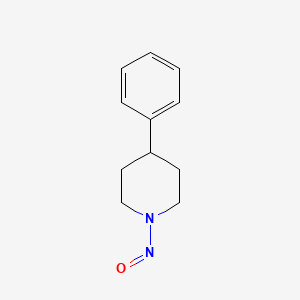
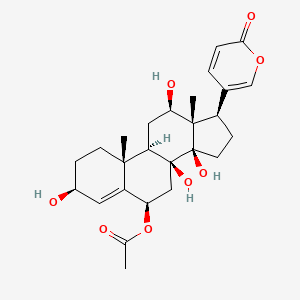
![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)
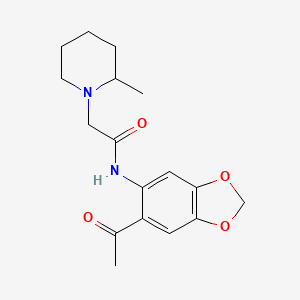
![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)
